Enhanced Lipophilicity (XLogP3) Compared to the Phenethyl Analog
The target compound demonstrates moderately higher computed lipophilicity (XLogP3 = 4.8) compared to its closely related phenethyl analog, 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide (XLogP3 = 4.7). [1][2] This 0.1 unit increase, attributed to the chlorine atom substitution on the benzyl ring, can be a critical differentiator in fragment-based drug design where fine-tuning LogP is essential for optimizing membrane permeability and reducing promiscuous binding. [3]
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.8 |
| Comparator Or Baseline | 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide: 4.7 |
| Quantified Difference | ΔXLogP3 = +0.1 |
| Conditions | Computed by XLogP3 3.0 (PubChem release). |
Why This Matters
A higher XLogP3 value can guide scientists to select this compound over the phenethyl analog to investigate structure-permeability relationships or to match a hydrophobic binding pocket requirement.
- [1] PubChem. Compound Summary for CID 16836086. 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide. National Library of Medicine. View Source
- [2] PubChem. Compound Summary for CID 16836062. 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide. National Library of Medicine. View Source
- [3] Freeman-Cook KD, et al. The strategic use of lipophilicity in drug design. J Med Chem. 2013;56(19):7203-16. doi:10.1021/jm400831x. View Source
